molecular formula C14H25NO3Si B1372182 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine CAS No. 1138443-87-4

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Cat. No.: B1372182
CAS No.: 1138443-87-4
M. Wt: 283.44 g/mol
InChI Key: ANUDVRIMTVJPLR-UHFFFAOYSA-N
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Description

“6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine” is a chemical compound with the empirical formula C14H25NO3Si . It is a solid substance and its molecular weight is 283.44 . The compound belongs to the pyridine family.


Molecular Structure Analysis

The SMILES string of the compound is COc1ccc(COSi(C)C(C)(C)C)nc1OC . The InChI is 1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-9-12(16-4)13(15-11)17-5/h8-9H,10H2,1-7H3 . These strings provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 283.44 . The topological polar surface area is 40.6 Ų . It has a rotatable bond count of 6 .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral . The GHS signal word is “Warning” and it has hazard statement H302 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Mechanism of Action

Target of Action

It is known that tert-butyldimethylsilyl (tbdms) derivatives, such as this compound, are commonly used as protecting groups in organic synthesis . They protect reactive hydroxyl groups and can be selectively removed under specific conditions .

Mode of Action

The mode of action of 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is likely related to its role as a protecting group. The tert-butyldimethylsilyl group shields reactive sites on the molecule from participating in unwanted reactions, allowing for selective chemical transformations . The exact interactions with its targets would depend on the specific context of the chemical reaction.

Biochemical Pathways

It plays a crucial role in the synthesis of complex organic molecules, potentially including pharmaceuticals and bioactive compounds .

Result of Action

The primary result of the action of this compound is the protection of reactive groups during chemical synthesis. This allows for the selective transformation of specific parts of the molecule, leading to the successful synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, solvent, and the presence of other reagents. For instance, the removal of the TBDMS protecting group can be achieved under mildly acidic conditions . The stability of the compound can also be affected by these factors.

Properties

IUPAC Name

tert-butyl-[(5,6-dimethoxypyridin-2-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-9-12(16-4)13(15-11)17-5/h8-9H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUDVRIMTVJPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673842
Record name 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-87-4
Record name 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2,3-dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138443-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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